

An In-depth Technical Guide to the Physicochemical Properties of Ramiprilat-d5

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **Ramiprilat-d5**, a deuterated stable isotope-labeled version of Ramiprilat. Ramiprilat is the active diacid metabolite of the prodrug Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] **Ramiprilat-d5** serves as a critical internal standard for the quantification of Ramiprilat in pharmacokinetic and metabolic studies, owing to its near-identical chemical behavior and distinct mass spectrometric signature.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of **Ramiprilat-d5**. For context and completeness, predicted data for the non-labeled compound, Ramiprilat, are also included, as specific experimental values for the deuterated analog are not extensively published.



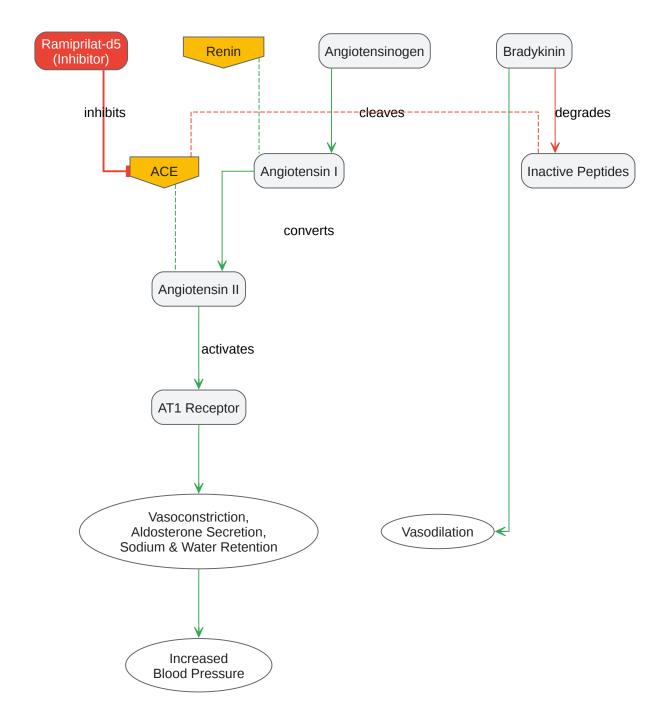
Property	Ramiprilat-d5	Ramiprilat (Non- labeled) - Predicted	Reference
IUPAC Name	(2S,3aS,6aS)-1- [(2S)-2-[[(1S)-1- Carboxy-3-(phenyl- d5)propyl]amino]-1- oxopropyl]octahydrocy clopenta[b]pyrrole-2- carboxylic Acid	(2S,3aS,6aS)-1- [(2S)-2-[[(1S)-1- Carboxy-3- phenylpropyl]amino]pr opanoyl]octahydrocycl openta[b]pyrrole-2- carboxylic acid	[5][6][7]
CAS Number	1356837-92-7	87269-97-4	[5][6][7]
Molecular Formula	C21H23D5N2O5	C21H28N2O5	[5][6][7]
Molecular Weight	393.49 g/mol	388.46 g/mol	[5][6][7]
Appearance	White Solid	Not Available	[6]
Water Solubility	Not Available	0.214 mg/mL	[8]
logP (Octanol-Water)	Not Available	0.54	[8]
pKa (Strongest Acidic)	Not Available	3.13	[8]
pKa (Strongest Basic)	Not Available	8.05	[8]
Storage Conditions	2-8°C Refrigerator, Under inert atmosphere	Not Available	[6]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). [1][9][10] This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[11][12][13] This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator.[11][14]



Inhibition of ACE leads to increased bradykinin levels, further contributing to the antihypertensive effect.[14]





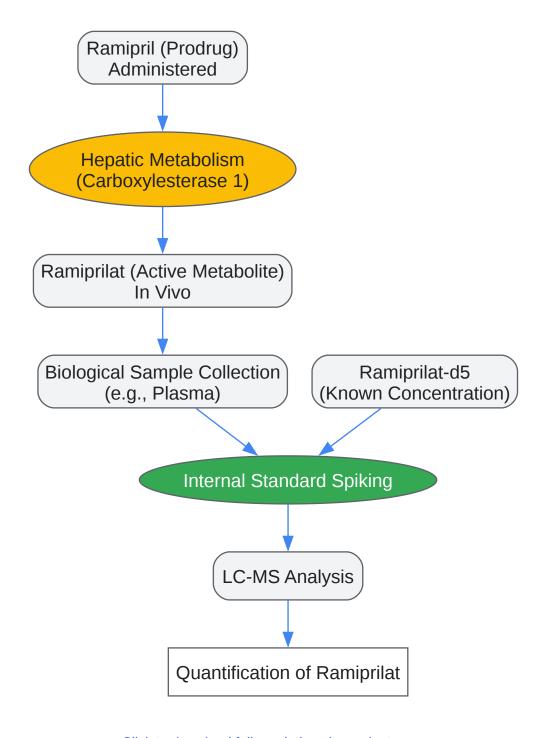
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Fig. 1: Mechanism of action of Ramiprilat-d5 within the RAAS pathway.

Metabolic Pathway and Role of Labeled Compounds

Ramipril is a prodrug that is metabolically converted in the liver to its active form, Ramiprilat, through the action of carboxylesterase 1.[11] **Ramiprilat-d5** is used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to precisely quantify the levels of the active metabolite Ramiprilat in biological samples. This process is essential for pharmacokinetic and bioequivalence studies during drug development.[4]





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Fig. 2: Workflow illustrating the role of **Ramiprilat-d5** in bioanalysis.

Experimental Protocols

While specific, detailed experimental protocols for **Ramiprilat-d5** are proprietary to manufacturers, this section outlines standard methodologies used in pharmaceutical sciences to determine the key physicochemical properties listed in the table. These methods are based



on United States Pharmacopeia (USP) general chapters and common analytical chemistry practices.

Determination of Aqueous Solubility

- Methodology: The shake-flask method is the standard protocol for determining aqueous solubility.
- · Protocol:
 - An excess amount of Ramiprilat-d5 solid is added to a vial containing a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.2).
 - The vial is sealed and agitated in a constant temperature water bath (typically at 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.
 - An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 μm PVDF) to remove any undissolved particles.
 - The concentration of Ramiprilat-d5 in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the response to a standard curve of known concentrations.

Determination of Melting Point

- Methodology: Capillary melting point apparatus.
- Protocol:
 - A small, finely powdered sample of Ramiprilat-d5 is packed into a capillary tube, which is sealed at one end.
 - The capillary tube is placed in the heating block of a melting point apparatus.



- The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For a pure substance, this range is typically narrow.

Determination of Partition Coefficient (LogP)

- Methodology: The shake-flask method using n-octanol and a buffered aqueous phase.
- Protocol:
 - A buffered aqueous solution (typically pH 7.4 to simulate physiological conditions) and noctanol are pre-saturated with each other by mixing and allowing the phases to separate.
 - A known amount of Ramiprilat-d5 is dissolved in one of the phases (usually the one in which it is more soluble).
 - The two phases are combined in a separatory funnel in a defined volume ratio (e.g., 1:1) and shaken vigorously for a set period to allow for partitioning of the analyte between the two immiscible liquids.
 - The mixture is then centrifuged to ensure complete phase separation.
 - The concentration of Ramiprilat-d5 in both the aqueous and n-octanol phases is measured using a suitable analytical technique (e.g., HPLC-UV).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of pKa

- Methodology: Potentiometric titration or UV-spectrophotometry.
- Protocol (Potentiometric Titration):



- A precise amount of Ramiprilat-d5 is dissolved in a known volume of water (often with a co-solvent like methanol if solubility is low).
- The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
- A standardized titrant (e.g., 0.1 M NaOH for an acidic group or 0.1 M HCl for a basic group) is added incrementally using a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal. Specialized software is often used to analyze the curve and calculate the pKa values.

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